N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide is a synthetic organic compound with a complex structure It features a naphthalene ring system substituted with a carboxamide group and a side chain containing methoxy and methylsulfanyl functionalities
Properties
Molecular Formula |
C17H21NO2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H21NO2S/c1-20-14(10-11-21-2)12-18-17(19)16-9-5-7-13-6-3-4-8-15(13)16/h3-9,14H,10-12H2,1-2H3,(H,18,19) |
InChI Key |
JAPVZXFSZGZBRL-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the naphthalene-1-carboxylic acid derivative, which is then converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with an amine containing the desired side chain, such as 2-methoxy-4-(methylsulfanyl)butylamine, under basic conditions to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and selectivity for these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-methoxy-4-(methylsulfanyl)benzamide
- 2-methoxy-4-(methylsulfanyl)benzoic acid
Uniqueness
N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring system with a carboxamide group and a side chain containing both methoxy and methylsulfanyl functionalities. This structural arrangement can impart distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
